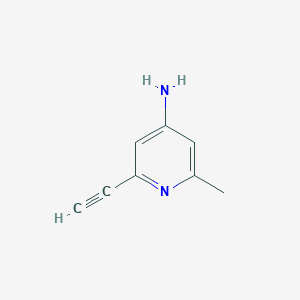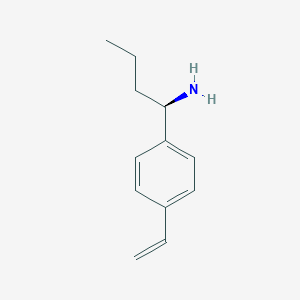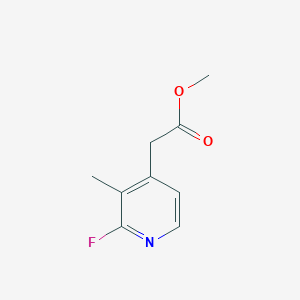![molecular formula C10H10ClNOS B12965543 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole typically involves the reaction of 2-chloromethylthiazole with ethoxybenzene under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions often occur in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Amino derivatives, thio derivatives
Applications De Recherche Scientifique
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form reactive intermediates can result in the disruption of cellular processes in cancer cells, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1,3-thiazole hydrochloride: Similar in structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(Chloromethyl)-5-chlorothiazole:
Uniqueness
2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is unique due to the presence of both the chloromethyl and ethoxy groups, which provide distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules with potential biological activities .
Propriétés
Formule moléculaire |
C10H10ClNOS |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNOS/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3 |
Clé InChI |
UMWLGUIITOJWCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=CC=C1)SC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


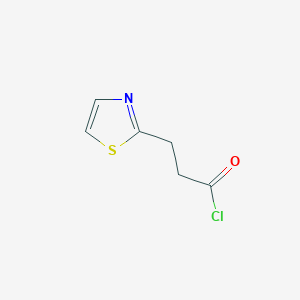
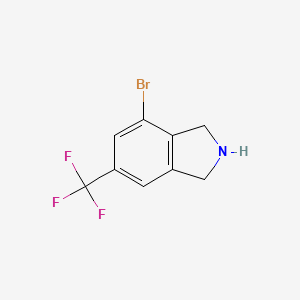
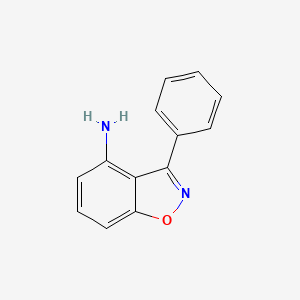
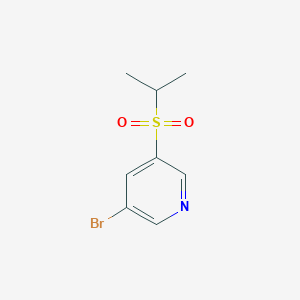
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
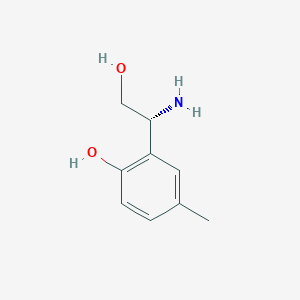
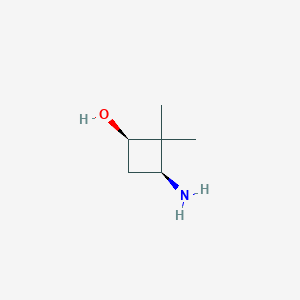
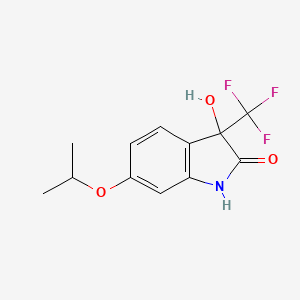
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
